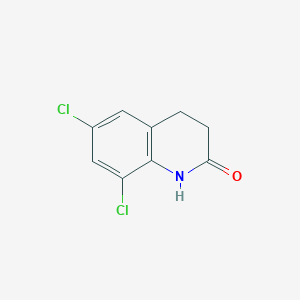

6,8-dichloro-3,4-dihydroquinolin-2(1H)-one

Beschreibung

6,8-Dichloro-3,4-dihydroquinolin-2(1H)-one (CAS No. 125030-86-6) is a bicyclic heterocyclic compound with the molecular formula C₉H₇Cl₂NO and a molecular weight of 216.06 g/mol . The structure features a partially saturated quinoline backbone with chlorine atoms at positions 6 and 8, a ketone group at position 2, and a single methylene bridge between positions 3 and 2.

The compound is synthesized via methods such as alkylation, nitro group reduction, and coupling reactions, as seen in related dihydroquinolinone derivatives .

Eigenschaften

IUPAC Name |

6,8-dichloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOABTAJRWRTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6,8-Dichloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Characteristics

- Molecular Formula : C9H7Cl2N

- Molecular Weight : 216.06 g/mol

- Melting Point : 248-250 °C (in ethyl ether)

The unique dichloro substitution at positions 6 and 8 of the quinoline ring significantly influences its reactivity and biological activity compared to other similar compounds .

Enzyme Inhibition

Research indicates that this compound exhibits substantial enzyme inhibitory properties. It has been studied primarily as an inhibitor against various kinases and other molecular targets involved in disease pathways. For instance, it has shown potential as a BCL6 inhibitor with an IC50 value of approximately 2.7 µM, suggesting its capability to modulate cellular signaling pathways critical in oncogenesis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its structure allows it to interact with biological macromolecules, potentially binding to specific enzymes and receptors that mediate microbial resistance .

Anticancer Potential

In addition to its enzyme inhibition capabilities, there is growing interest in the anticancer properties of this compound. Studies have indicated that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Chloro-3,4-dihydroquinolin-2(1H)-one | C9H8ClNO | Lacks the second chlorine atom; different activity profile. |

| 8-Amino-3,4-dihydroquinolin-2(1H)-one | C9H10N2O | Contains an amino group; known for antibacterial properties. |

| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | C9H8BrNO | Features bromine instead of chlorine; useful in cross-coupling reactions. |

The dichloro substitution pattern in this compound contributes to its distinct pharmacological profile compared to these other derivatives .

The mechanisms through which this compound exerts its biological effects likely involve:

- Enzyme Inhibition : Binding to active sites on enzymes such as kinases or acetylcholinesterases (AChE).

- Receptor Modulation : Interacting with receptors involved in cellular signaling pathways.

Further research is required to elucidate these interactions fully and understand how they contribute to the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

- A study on a series of hybrid compounds combining 3,4-dihydroquinolinone with dithiocarbamate showed promising results against Alzheimer's disease by inhibiting cholinesterases (ChEs) and monoamine oxidases (MAOs). One compound demonstrated an IC50 of 0.28 µM for AChE inhibition .

- Another investigation into various quinoline derivatives highlighted their broad range of pharmacological activities including antibacterial and anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Research indicates that 6,8-dichloro-3,4-dihydroquinolin-2(1H)-one exhibits significant biological activity, including:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor against various kinases and molecular targets involved in disease pathways.

- Antimicrobial Properties : It shows promise as an antimicrobial agent, which may be beneficial in treating infections caused by resistant bacteria.

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, making it a candidate for further pharmacological exploration .

Case Study 1: Antiviral Activity

A study explored the antiviral potential of various quinoline derivatives against MERS-CoV (Middle East Respiratory Syndrome Coronavirus). Among them, derivatives similar to this compound showed significant inhibitory effects with low toxicity profiles . This highlights the compound's potential in developing antiviral therapies.

Case Study 2: Anticancer Research

Research on quinoline derivatives has indicated that modifications at specific positions can enhance anticancer activity. Investigations into the structure-activity relationship (SAR) of related compounds have led to promising results in inhibiting cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Structure-Activity Relationship (SAR) Trends

Halogenation: Chlorine at positions 6 and 8 (as in 6,8-dichloro) improves lipophilicity and enzyme inhibition (e.g., nNOS) but may reduce solubility . Fluoro substituents (e.g., 8-fluoro in Compound 25) enhance metabolic stability without steric hindrance .

Oxygen-Containing Groups :

- Hydroxyl (e.g., CHNQD-00603) and methoxy groups (e.g., 8-methoxy derivative) are critical for hydrogen bonding with biological targets, enhancing osteogenic or antidepressant activity .

Aromatic/Thiophene Moieties :

- Thiophene at position 6 (Compound 26) increases π-π stacking interactions, improving CNS target affinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,8-dichloro-3,4-dihydroquinolin-2(1H)-one?

- Methodological Answer : The synthesis typically involves alkylation and reduction steps. For example, nitro-substituted intermediates (e.g., 6-nitro derivatives) are reduced to anilines using catalytic hydrogenation (Pd/C or Raney nickel) or hydrazine hydrate . Subsequent coupling with thiophene-2-carbimidothioate hydroiodide under mild ethanol conditions yields the target compound. Halogenation (e.g., Cl or Br) is achieved via NBS-mediated bromination or direct substitution in DMF under neutral conditions .

Q. How is the structure of this compound characterized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For instance, NMR in CDCl or DMSO-d resolves aromatic protons and substituents (e.g., δ 8.13 ppm for nitro groups, δ 2.01 ppm for dimethylaminoethyl chains) . High-resolution MS (EI or ESI) confirms molecular weight, with fragmentation patterns indicating chlorine isotopes .

Q. What solvents and reaction conditions optimize yields in its synthesis?

- Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are preferred for alkylation reactions. Room-temperature conditions minimize side reactions, while elevated temperatures (e.g., 60°C) enhance nucleophilic substitutions. Catalytic KI in acetonitrile improves displacement efficiency for halogenated intermediates .

Advanced Research Questions

Q. How do substituents at the 6 and 8 positions influence biological activity (e.g., nNOS inhibition)?

- Methodological Answer : Structure–Activity Relationship (SAR) studies reveal that 8-substituents (e.g., Cl, F) reduce flexibility of side chains, lowering binding affinity to neuronal nitric oxide synthase (nNOS). For example, 8-fluoro derivatives exhibit 6-fold lower potency compared to unsubstituted analogues due to steric hindrance . Computational docking can model steric and electronic effects to guide substitutions .

Q. What methodological challenges arise in synthesizing halogenated dihydroquinolinones?

- Methodological Answer : Competing side reactions (e.g., over-bromination) require controlled stoichiometry of halogenating agents (e.g., NBS). Purification challenges due to similar polarity of intermediates are addressed via flash chromatography (e.g., Biotage systems) or recrystallization. Deuterated solvents aid in tracking reaction progress via NMR .

Q. How can contradictory data in biological assays for similar compounds be resolved?

- Methodological Answer : Discrepancies in IC values may stem from assay conditions (e.g., enzyme isoform purity, buffer pH). Standardizing protocols (e.g., using recombinant nNOS) and validating with orthogonal assays (e.g., cellular nitric oxide detection) improve reproducibility. Meta-analysis of SAR across studies identifies outliers due to substituent electronic effects .

Q. What computational methods predict the reactivity of 6,8-dichloro derivatives in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the carbonyl group and halogenated positions, guiding nucleophilic attack sites. Retrosynthetic AI tools (e.g., Pistachio, Reaxys) propose feasible routes for introducing groups like amines or thiophenes via Buchwald–Hartwig amination or Suzuki coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.